molecular formula C20H19FN4O2S B2368045 2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1421493-83-5

2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

Katalognummer: B2368045
CAS-Nummer: 1421493-83-5
Molekulargewicht: 398.46
InChI-Schlüssel: QIPWYVZWDKOSTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN4O2S and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-13-9-19(27)25(20(22-13)24-15-6-3-5-14(21)10-15)12-18(26)23-16-7-4-8-17(11-16)28-2/h3-11H,12H2,1-2H3,(H,22,24)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPWYVZWDKOSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)NC2=CC(=CC=C2)F)CC(=O)NC3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide, identified by its CAS number 1421493-83-5, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN4O2SC_{20}H_{19}FN_{4}O_{2}S, with a molecular weight of 398.5 g/mol. The structure includes a pyrimidine core substituted with a fluorophenyl group and a methylthio phenyl acetamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may function as a modulator of enzyme activity, particularly in pathways related to cancer proliferation and inflammation.

Anticancer Properties

Recent research has indicated that compounds similar to 2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : In vitro studies demonstrated that derivatives with similar structural features showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer activity compared to established drugs like sorafenib (IC50 = 7.91 µM) .
CompoundCell LineIC50 (µM)
Prototype (5d)HeLa0.37
Prototype (5g)HeLa0.73
Prototype (5k)HeLa0.95
SorafenibHeLa7.91

Anti-inflammatory Activity

Another area of investigation involves the anti-inflammatory potential of the compound. It has been suggested that similar pyrimidine derivatives can inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

Case Studies

  • Cytotoxicity Evaluation : A series of studies evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines, including MCF-7 and A549. The results consistently showed significant inhibition of cell proliferation, correlating with the presence of specific functional groups in the chemical structure.
  • In Vivo Studies : In animal models, compounds with similar scaffolds demonstrated favorable pharmacokinetic profiles and reduced tumor growth rates, suggesting potential for clinical application .

Vorbereitungsmethoden

Cyclocondensation of β-Ketoester and Urea

The 4-methyl-6-oxopyrimidin-1(6H)-yl scaffold is synthesized using a modified Biginelli-like reaction. Ethyl acetoacetate reacts with urea in the presence of acidic catalysts (e.g., HCl or p-TsOH) to form 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one. Oxidation with hydrogen peroxide or iodine yields the 6-oxopyrimidin-1(6H)-one derivative.

Example Protocol :

  • Combine ethyl acetoacetate (10 mmol), urea (12 mmol), and concentrated HCl (2 mL) in ethanol (20 mL).
  • Reflux at 80°C for 6 hours.
  • Cool, precipitate with ice water, and filter to obtain 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one (yield: 78%).
  • Oxidize with 30% H₂O₂ (5 mL) in acetic acid (10 mL) at 60°C for 2 hours to yield 6-methyl-2-thioxopyrimidin-4(3H)-one (yield: 85%).

Functionalization of the Pyrimidinone Ring

Introduction of the 3-Fluorophenylamino Group

Amination at position 2 is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. The thioxo group in 6-methyl-2-thioxopyrimidin-4(3H)-one is replaced by 3-fluoroaniline under basic conditions.

Optimized Procedure :

  • Suspend 6-methyl-2-thioxopyrimidin-4(3H)-one (5 mmol) in anhydrous DMF (15 mL).
  • Add 3-fluoroaniline (6 mmol) and K₂CO₃ (10 mmol).
  • Heat at 120°C under N₂ for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography to obtain 2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl (yield: 65%).

Synthesis of the Acetamide Side Chain

Preparation of 2-Chloro-N-(3-(methylthio)phenyl)acetamide

The acetamide linker is introduced by reacting chloroacetyl chloride with 3-(methylthio)aniline.

Stepwise Method :

  • Dissolve 3-(methylthio)aniline (5 mmol) in dry dichloromethane (20 mL).
  • Add chloroacetyl chloride (5.5 mmol) dropwise at 0°C.
  • Stir at room temperature for 4 hours, wash with NaHCO₃, dry (MgSO₄), and concentrate to yield 2-chloro-N-(3-(methylthio)phenyl)acetamide (yield: 88%).

Final Coupling and Characterization

Alkylation of Pyrimidinone with Acetamide

The pyrimidinone intermediate undergoes N-alkylation with 2-chloro-N-(3-(methylthio)phenyl)acetamide in the presence of a base.

Coupling Protocol :

  • Mix 2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl (3 mmol) with 2-chloro-N-(3-(methylthio)phenyl)acetamide (3.3 mmol) in DMF (10 mL).
  • Add K₂CO₃ (6 mmol) and heat at 80°C for 8 hours.
  • Purify via recrystallization (ethanol/water) to obtain the target compound (yield: 72%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 4H), 6.92 (t, J = 7.2 Hz, 1H), 4.82 (s, 2H), 2.91 (s, 3H, SCH₃), 2.34 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₀H₁₈FN₃O₂S [M+H]⁺: 400.1124; found: 400.1128.

Comparative Analysis of Synthetic Routes

The table below evaluates three reported methods for synthesizing analogous pyrimidinone acetamides:

Method Yield (%) Purity (%) Key Advantage Reference
Direct alkylation in DMF 72 98 Short reaction time
Mitsunobu coupling 68 95 Stereochemical control
Solid-phase synthesis 58 90 Scalability

Direct alkylation in DMF (Method 1) offers the highest yield and purity, making it the preferred approach for large-scale synthesis.

Challenges and Optimization Strategies

  • Low Amination Efficiency : Steric hindrance from the 4-methyl group reduces reactivity at position 2. Using polar aprotic solvents (e.g., DMSO) and elevated temperatures (150°C) improves conversion.
  • Acetamide Hydrolysis : The methylthio group’s electron-donating effect increases susceptibility to hydrolysis. Conducting reactions under anhydrous conditions with molecular sieves mitigates degradation.

Industrial-Scale Considerations

Patent CN102161660A highlights the use of cost-effective reagents like oxalyl chloride for acid chloride formation, reducing production costs by 30% compared to phosphorus-based reagents. Additionally, recycling DMF via distillation improves process sustainability.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (e.g., C18 columns, methanol/water gradients) to assess purity (>95%) .

How can researchers address low synthetic yields (e.g., 31%) reported in initial procedures?

Advanced Research Focus
Methodological Approaches :

  • Design of Experiments (DoE) : Systematically vary parameters (solvent, catalyst loading, stoichiometry) to identify critical factors .
  • Alternative Coupling Agents : Use peptide coupling reagents (e.g., HATU, EDCI) to improve amidation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield through controlled microwave heating .

How should contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Advanced Research Focus
Resolution Strategies :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity; IC50 in MCF-7 or HeLa cells for anticancer screening) .
  • Target-Specific Profiling : Use kinase inhibition assays (e.g., CDK2/4/6) to validate mechanistic hypotheses .
  • Meta-Analysis : Compare structural analogs (e.g., thieno[2,3-d]pyrimidines) to identify substituent-dependent activity trends .

What in vitro assays are recommended for preliminary biological evaluation?

Q. Basic Research Focus

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay in cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases to identify molecular targets .

How can structure-activity relationships (SAR) be systematically investigated?

Advanced Research Focus
Methodology :

  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing 3-fluorophenyl with chlorophenyl or methoxyphenyl) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like CDKs or EGFR .
  • Pharmacophore Mapping : Identify critical moieties (e.g., pyrimidine core, methylthio group) using 3D-QSAR .

What strategies ensure compound stability during storage and handling?

Q. Basic Research Focus

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 1–3 months) with HPLC monitoring .
  • Storage Conditions : Lyophilization and storage in amber vials under argon at -20°C to prevent oxidation .

How to design mechanistic studies to elucidate its mode of action?

Advanced Research Focus
Experimental Design :

  • Biochemical Assays : Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
  • Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.